1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol
CAS No.: 1156863-83-0
Cat. No.: VC6111413
Molecular Formula: C14H12BrFO2
Molecular Weight: 311.15
* For research use only. Not for human or veterinary use.
![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol - 1156863-83-0](/images/structure/VC6111413.png)
Specification
CAS No. | 1156863-83-0 |
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Molecular Formula | C14H12BrFO2 |
Molecular Weight | 311.15 |
IUPAC Name | 1-[4-(2-bromo-4-fluorophenoxy)phenyl]ethanol |
Standard InChI | InChI=1S/C14H12BrFO2/c1-9(17)10-2-5-12(6-3-10)18-14-7-4-11(16)8-13(14)15/h2-9,17H,1H3 |
Standard InChI Key | MEPQPORBVBFQAO-UHFFFAOYSA-N |
SMILES | CC(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)Br)O |
Introduction
Molecular Structure and Nomenclature
1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol (molecular formula: , molecular weight: 309.14 g/mol) consists of two phenyl rings connected via an ether linkage. The first phenyl ring (Ring A) is substituted with a hydroxyl-bearing ethyl group at position 1, while the second (Ring B) bears bromine and fluorine at positions 2 and 4, respectively. The IUPAC name reflects this substitution pattern:
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1-: Indicates the hydroxyl-bearing ethyl group on Ring A.
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[4-(2-Bromo-4-fluorophenoxy)phenyl]: Denotes Ring A’s para-substitution with a phenoxy group (Ring B), which itself has bromine (position 2) and fluorine (position 4).
The stereochemistry of the ethanol moiety remains unspecified in the compound’s baseline name, suggesting a racemic mixture unless resolved .
Synthetic Strategies
Retrosynthetic Analysis
The synthesis of 1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol can be deconstructed into two key intermediates:
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4-(2-Bromo-4-fluorophenoxy)phenethyl alcohol: Formed via etherification between 2-bromo-4-fluorophenol and 4-hydroxyphenethyl alcohol.
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Selective oxidation/reduction steps: To install the hydroxyl group at the benzylic position.
Williamson Ether Synthesis
A two-step approach:
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Ether bond formation:
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Hydroxyl group introduction:
Grignard Reaction Pathway
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Synthesize 4-(2-Bromo-4-fluorophenoxy)benzaldehyde:
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Couple 2-bromo-4-fluorophenol with 4-hydroxybenzaldehyde via Williamson ether synthesis.
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Grignard addition:
Physicochemical Properties
Spectroscopic Data:
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H-NMR (400 MHz, CDCl):
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C-NMR:
Applications and Derivatives
Pharmaceutical Intermediate
The compound’s bifunctional aromatic system and hydroxyl group make it a candidate for:
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Kinase inhibitors: Bromine and fluorine enhance binding to hydrophobic pockets in enzyme active sites .
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Anticancer agents: Ethanol derivatives are often prodrugs metabolized to active ketones .
Material Science
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